Tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate typically involves the reaction of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester with appropriate reagents. One common method includes the oxidation of the hydroxyl group on the azetidine ring to form the ketone . This reaction can be carried out using oxidizing agents such as nitric acid and oxygen under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and as a building block for biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical agents, including potential drugs for treating various diseases.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: A closely related compound with similar structural features and applications.
1-Boc-3-azetidinone: Another similar compound used in organic synthesis and medicinal chemistry.
Uniqueness
Tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h6,9H,4-5,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVVVGHQJJKOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154748-55-7 | |
Record name | tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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